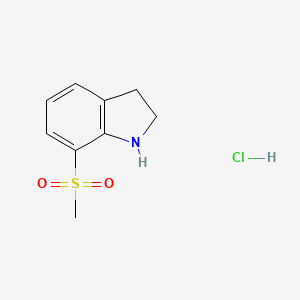
7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride
Overview
Description
“7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2S . It is a research chemical and not intended for human or veterinary use .
Molecular Structure Analysis
The InChI code for 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride is 1S/C9H11NO2S.ClH/c1-13(11,12)8-4-2-3-7-5-6-10-9(7)8;/h2-4,10H,5-6H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
The molecular weight of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride is 233.72 g/mol . It is a powder that should be stored at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methods : Research has led to the development of multiple synthetic methods for creating (indol-3-yl)methanesulfonamide derivatives, which are closely related to the specified compound. These methods are based on modifying the reactivity of the indole nucleus, utilizing key intermediates for the efficient construction of indole rings from 2-ethynylaniline derivatives. This showcases the versatility of these compounds in synthetic organic chemistry (Korolev et al., 2003), (Hiroya et al., 2002).
Electrochemical Applications : Studies on the electrochemical properties of methanesulphonate electrolytes, which are relevant to the sulfonyl group present in the specified compound, highlight their potential in ultra-large scale integration (ULSI) and MEMS applications. These electrolytes, characterized by their strong electrolytic nature and low toxicity, present an eco-friendly alternative for metal deposition processes (Hasan et al., 2009).
Catalytic and Synthetic Applications : Research into the use of methanesulfonic acid and its derivatives as catalysts or intermediates for the synthesis of complex organic molecules has been quite fruitful. For instance, the synthesis of bis(indolyl)methanes under ultrasound irradiation catalyzed by aminosulfonic acid demonstrates the potential of sulfonyl derivatives in facilitating efficient organic transformations (Ji-tai Li et al., 2006).
Chemical Transformations and Derivatives : The versatility of methanesulfonyl and related sulfonyl groups in chemical transformations has been exploited in various syntheses, such as the facile synthesis of 4-, 6-, and 7-formyl-1H-indole-2-carboxylates. These processes highlight the utility of sulfonyl groups as masked formyl groups, showcasing the strategic manipulation of functional groups in synthetic chemistry (Pete et al., 2006).
Safety And Hazards
The safety information available indicates that 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .
properties
IUPAC Name |
7-methylsulfonyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-13(11,12)8-4-2-3-7-5-6-10-9(7)8;/h2-4,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDWDNAQLEDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)




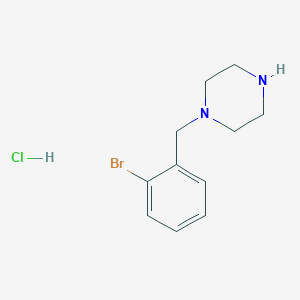
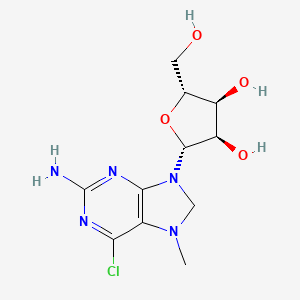
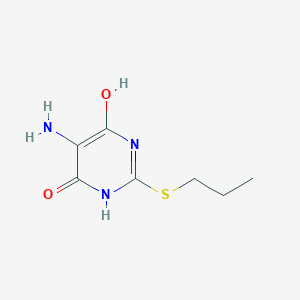
![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)


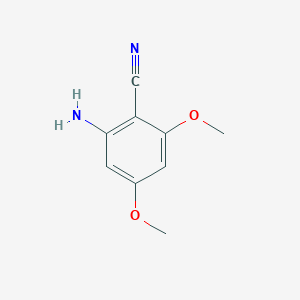
![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)
